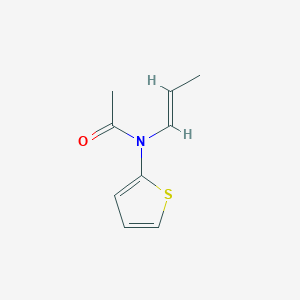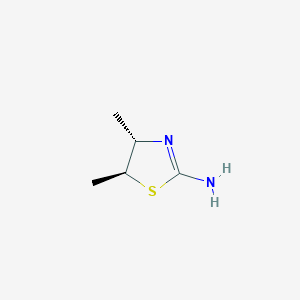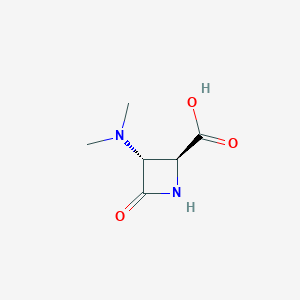
(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid is a chiral azetidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a β-amino acid derivative with a suitable electrophile to form the azetidine ring. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, thereby enhancing the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted azetidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions often require the presence of a base to facilitate the substitution process.
Major Products
The major products formed from these reactions include oxidized azetidine derivatives, reduced amine derivatives, and various substituted azetidine compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid
- (2S,3R)-2,3-Diamino-4,4-dimethylpentanoic acid
Uniqueness
(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both a dimethylamino group and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
765861-74-3 |
|---|---|
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c1-8(2)4-3(6(10)11)7-5(4)9/h3-4H,1-2H3,(H,7,9)(H,10,11)/t3-,4+/m0/s1 |
Clé InChI |
RKGGJGIVVYNZPW-IUYQGCFVSA-N |
SMILES isomérique |
CN(C)[C@@H]1[C@H](NC1=O)C(=O)O |
SMILES canonique |
CN(C)C1C(NC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


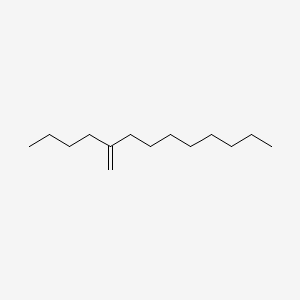
![Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-](/img/structure/B13801605.png)
![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)
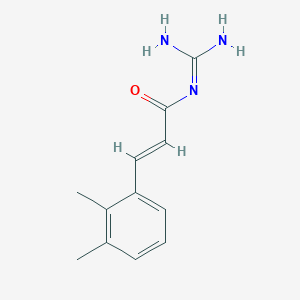

![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)

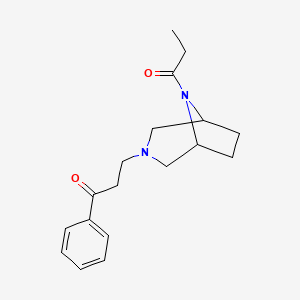

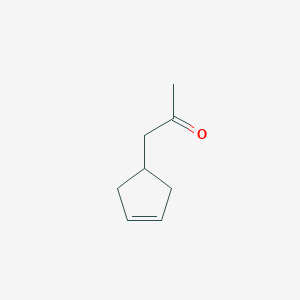
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
